molecular formula C15H14Si B104899 (Methyldiphenylsilyl)acetylene CAS No. 17156-65-9

(Methyldiphenylsilyl)acetylene

Cat. No. B104899
CAS RN: 17156-65-9
M. Wt: 222.36 g/mol
InChI Key: XSXNZQAPLNNSCP-UHFFFAOYSA-N
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Description

(Methyldiphenylsilyl)acetylene is an organic building block . It has a linear formula of CH3Si(C6H5)2C≡CH . The CAS Number is 17156-65-9 . It has a molecular weight of 222.36 .


Synthesis Analysis

(Methyldiphenylsilyl)acetylene (diphenylmethylethynylsilane) may be used in the synthesis of diphenylmethylsilyl-substituted isoxazoles, via [2+3] cycloaddition reaction with nitile oxides .


Molecular Structure Analysis

The molecular structure of (Methyldiphenylsilyl)acetylene includes a total of 31 bonds. There are 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 triple bond, 12 aromatic bonds, and 2 six-membered rings .


Physical And Chemical Properties Analysis

(Methyldiphenylsilyl)acetylene is a liquid with a refractive index of n20/D 1.575 (lit.) . It has a boiling point of 86 °C/0.05 mmHg (lit.) and a density of 1.01 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. Building Blocks in Synthetic Organic Chemistry

(Methyldiphenylsilyl)acetylene, as a variant of acetylene, is integral in synthetic organic chemistry. Acetylenes like (Methyldiphenylsilyl)acetylene are primary building blocks in synthetic organic and industrial chemistry. They have led to the development of valuable processes and significantly impacted chemical science over recent decades (Rodygin, Werner, Kucherov, & Ananikov, 2016).

2. Development of Carbon-Rich Structures

The preparation of acetylenic molecular and polymeric carbon allotropes and carbon-rich nanometre-sized structures using acetylenes opens new avenues in fundamental and technological research at the interface between chemistry and materials science. These materials are characterized by unusual structures, high stability, and useful electrical and optical properties (Diederich, 1994).

3. Catalytic Applications

Acetylenes, including (Methyldiphenylsilyl)acetylene, are used in catalysis, especially in enantioselective additions to carbonyl groups and imines. They have also found novel applications beyond these traditional uses in recent years, highlighting their versatility as catalysts (Cozzi, Hilgraf, & Zimmermann, 2004).

4. Synthesis of Silacyclopropenes

(Methyldiphenylsilyl)acetylene has been used in the formation of silacyclopropenes. The thermolysis of silacyclopropene derivatives demonstrates the potential for creating complex silicon-carbon unsaturated compounds, showcasing the chemical versatility of (Methyldiphenylsilyl)acetylene (Naka & Ishikawa, 2000).

5. Acetylene Adsorption in Metal-Organic Frameworks

Research on the adsorption of acetylene, including derivatives like (Methyldiphenylsilyl)acetylene, on metal-organic frameworks (MOFs) is significant. These studies have implications for gas separation and storage, addressing issues like explosion risk at high pressures (Chavan, Shearer, Bloch, & Bordiga, 2012).

Safety And Hazards

In the event of fire, carbon oxides and silicon oxides can be produced . It is combustible and the development of hazardous combustion gases or vapours is possible in the event of fire . In case of skin contact, it is recommended to wash off with soap and plenty of water . If inhaled, move the person into fresh air . If swallowed, rinse mouth with water .

properties

IUPAC Name

ethynyl-methyl-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Si/c1-3-16(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h1,4-13H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXNZQAPLNNSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C#C)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201277204
Record name 1,1′-(Ethynylmethylsilylene)bis[benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Methyldiphenylsilyl)acetylene

CAS RN

17156-65-9
Record name 1,1′-(Ethynylmethylsilylene)bis[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17156-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-(Ethynylmethylsilylene)bis[benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Naka, M Ishikawa - Organometallics, 2000 - ACS Publications
The cothermolysis of pivaloyl- and adamantoyltris(trimethylsilyl)silane with bis(trimethylsilyl)acetylene, bis(dimethylphenylsilyl)acetylene, and bis(methyldiphenylsilyl)acetylene afforded …
Number of citations: 29 pubs.acs.org
Y Goto, M Shiosaki, T Hanamoto, M Yoshida… - Colloid and Polymer …, 2013 - Springer
Fluoro(silyl)acetylenes, which were prepared by reaction of 1,1-difluoroethylene with silyl chlorides, reacted with triethylamine to give dark-brown colored polyfluoro(silyl)acetylene …
Number of citations: 1 link.springer.com
M Ishikawa, A Naka, H Kobayashi - Coordination Chemistry Reviews, 2017 - Elsevier
The synthesis and reactions of various silacyclobutenes developed by our research group are reported in this review. The nickel-catalyzed reactions of phenylethynylpolysilanes and …
Number of citations: 9 www.sciencedirect.com
J Ipaktschi, J Mohsseni‐Ala… - European Journal of …, 2003 - Wiley Online Library
The thermal isomerizations of η 1 ‐vinylidene complexes [(η 5 ‐C 5 H 5 )(CO)(NO)W=C=CHR] [5a, R = Si(CH 3 ) 2 C(CH 3 ) 3 ; 5c, R = C(CH 3 ) 3 ] as well as [(η 5 ‐C 5 H 5 )(CO)(NO)Mo…
M Ishikawa, T Horio, T Hatano, A Kunai - Organometallics, 1993 - ACS Publications
Polymeric organosilicon systems. 15. Thermal- and radical-induced polymerization of 1,2,5,6-tetrasilacycloocta-3,7-diynes Page 1 2078 Organometallics 1993,12, 2078-2084 Polymeric …
Number of citations: 34 pubs.acs.org
T Sawano, M Hashizume, S Nishimoto, K Ou… - Organic …, 2015 - ACS Publications
The catalytic addition of terminal alkynes to 3,3-diarylcyclopropenes in the presence of a Rh(I)/binap complex proceeded to give the cycloaddition products in good yields, where a 1,4-…
Number of citations: 26 pubs.acs.org
PBMA ES, OS ES, JMC ES, OE ES - sumobrain.org
Compounds of formula (I) or theirs salts, where Y is a (C1-C4) alkyl biradical and n is 1 or 0; M is Cu, Ag, Au, V, Fe, Zn, Ni, Co, Mn, Ru, or Cr; R1 is a known ring system with 1-2 rings, …
Number of citations: 0 www.sumobrain.org

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